5-Bencil-1H-tetrazol

Descripción general

Descripción

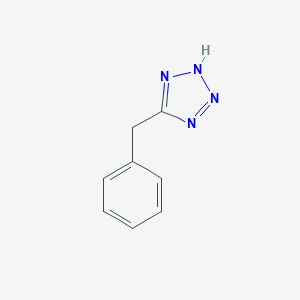

5-Benzyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is known for its applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Aplicaciones Científicas De Investigación

5-Benzyl-1H-tetrazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

5-Benzyl-1H-tetrazole is primarily used as an activator in the synthesis of oligonucleotides . It interacts with the phosphoramidite group, which is a key component in the formation of oligonucleotides .

Mode of Action

The compound reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Biochemical Pathways

The tetrazole ring in 5-Benzyl-1H-tetrazole is considered a biomimic of the carboxylic acid functional group . This property allows it to be used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .

Result of Action

The result of the action of 5-Benzyl-1H-tetrazole is the formation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensic analysis.

Action Environment

The action of 5-Benzyl-1H-tetrazole can be influenced by various environmental factors. For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved under different reaction conditions . .

Análisis Bioquímico

Biochemical Properties

5-Benzyl-1H-tetrazole plays a crucial role in biochemical reactions, primarily as an activator in the synthesis of oligonucleotides. It interacts with the phosphoramidite group to form a highly reactive intermediate, which subsequently forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This interaction is essential for the efficient synthesis of DNA and RNA sequences.

Cellular Effects

5-Benzyl-1H-tetrazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an activator in oligonucleotide synthesis suggests that it may impact the regulation of gene expression by facilitating the production of specific DNA and RNA sequences . Additionally, the compound’s ability to form stable complexes with metal ions may affect cellular metabolism by modulating enzyme activities and metabolic pathways .

Molecular Mechanism

At the molecular level, 5-Benzyl-1H-tetrazole exerts its effects through binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain, facilitating the synthesis of DNA and RNA sequences. The compound’s ability to form stable complexes with metal ions also suggests potential enzyme inhibition or activation mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-1H-tetrazole may change over time due to its stability and degradation properties. The compound is known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . Long-term studies in in vitro and in vivo settings have shown that 5-Benzyl-1H-tetrazole maintains its activity and function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of 5-Benzyl-1H-tetrazole vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased activity and potential toxic effects . At lower doses, 5-Benzyl-1H-tetrazole has been shown to be effective in modulating gene expression and cellular metabolism without causing significant adverse effects .

Metabolic Pathways

5-Benzyl-1H-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions suggests that it may play a role in enzyme regulation and metabolic processes . Additionally, its use as an activator in oligonucleotide synthesis indicates potential involvement in nucleotide metabolism .

Transport and Distribution

Within cells and tissues, 5-Benzyl-1H-tetrazole is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may facilitate its transport and localization within specific cellular compartments . Additionally, its role in oligonucleotide synthesis suggests that it may be localized to regions of active DNA and RNA synthesis .

Subcellular Localization

5-Benzyl-1H-tetrazole is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s ability to form stable complexes with metal ions and its role as an activator in oligonucleotide synthesis suggest that it may be targeted to the nucleus and other regions involved in DNA and RNA synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles and compartments within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of benzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and requires heating to facilitate the cyclization process .

Another method involves the use of benzyl isothiocyanate and sodium azide in the presence of water, which leads to the formation of 5-Benzyl-1H-tetrazole through a [3+2] cycloaddition reaction .

Industrial Production Methods

In industrial settings, the production of 5-Benzyl-1H-tetrazole often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lanthanum nitrate hexahydrate has been reported to enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

5-Benzyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazoles, depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Phenyl-1H-tetrazole

- 5-Methyl-1H-tetrazole

- 5-Benzylthio-1H-tetrazole

Uniqueness

5-Benzyl-1H-tetrazole is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property makes it a valuable compound in drug design and other applications where membrane permeability is crucial .

Actividad Biológica

5-Benzyl-1H-tetrazole is a member of the tetrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities and pharmacological potential. This article explores the biological activity of 5-benzyl-1H-tetrazole, including its pharmacological properties, mechanisms of action, and relevant case studies.

5-Benzyl-1H-tetrazole is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its chemical formula is , and it exhibits a planar structure that allows for various interactions with biological targets. The presence of multiple nitrogen atoms contributes to its lipophilicity and ability to serve as a bioisostere for carboxylic acids, enhancing its membrane permeability and pharmacokinetic properties .

Pharmacological Properties

-

Antimicrobial Activity :

Several studies have demonstrated the antimicrobial properties of 5-benzyl-1H-tetrazole derivatives. For instance, compounds synthesized from 5-substituted tetrazoles exhibited significant antibacterial activity against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. One study reported that certain derivatives showed inhibitory action with yields ranging from 80% to 85% . -

P2X7 Receptor Antagonism :

A notable area of research involves the antagonistic effects of 5-benzyl-1H-tetrazole derivatives on the P2X7 receptor, which is implicated in inflammatory responses. Compounds derived from this tetrazole exhibited potent antagonistic activity, with some showing an approximate 2.5-fold greater potency at human P2X7 receptors compared to rat receptors . This suggests potential therapeutic applications in treating inflammatory diseases. -

Metabolic Stability :

One of the advantages of using tetrazoles over traditional carboxylic acids is their resistance to metabolic degradation. This stability can lead to prolonged pharmacological effects and reduced frequency of dosing in therapeutic applications .

The mechanisms by which 5-benzyl-1H-tetrazole exerts its biological effects are multifaceted:

- Hydrogen Bonding : The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, facilitating interactions with various biological macromolecules, including proteins and nucleic acids.

- Ionization : At physiological pH, tetrazoles can ionize, influencing their binding affinity to target receptors compared to their carboxylic acid counterparts .

- Steric Effects : The larger size of the tetrazole ring may affect binding orientation and affinity at active sites, which can either enhance or diminish pharmacological activity depending on the specific receptor involved .

Synthesis and Evaluation

A series of studies have focused on synthesizing various derivatives of 5-benzyl-1H-tetrazole to evaluate their biological activities:

Propiedades

IUPAC Name |

5-benzyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279040 | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18489-25-3 | |

| Record name | 18489-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?

A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.

Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?

A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of 5-benzyl-1H-tetrazole, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.

Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for 5-benzyl-1H-tetrazole synthesis?

A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.